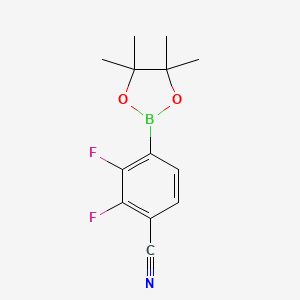

2,3-DIfluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Molecular Architecture and Isomerism

The molecular structure of 2,3-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (C₁₃H₁₄BF₂NO₂) features a benzonitrile core substituted with fluorine atoms at the 2- and 3-positions and a pinacol boronate ester at the 4-position. The boronate ester adopts a trigonal planar geometry around boron, while the adjacent cyano group (-C≡N) and fluorine substituents impose electronic and steric effects on the aromatic ring.

Key Structural Features:

- Boron Coordination : The boron atom is covalently bonded to two oxygen atoms from the dioxaborolane ring and the aromatic carbon, forming a sp²-hybridized center.

- Aromatic System : The benzonitrile ring exhibits near-planarity, with a dihedral angle of 8.6° between the boronate ester and the aromatic plane, as inferred from analogous X-ray crystallographic data.

- Substituent Effects : The ortho- and meta-fluorine atoms create a sterically congested environment, while the electron-withdrawing cyano group enhances the electrophilicity of the boron center.

Isomerism Considerations:

Positional isomerism is restricted due to the fixed substitution pattern of fluorine and boronate groups. Tautomerism or conformational isomerism is absent due to the rigid dioxaborolane ring and planar aromatic system.

Solid-State Structural Analysis (X-ray Crystallography, ¹¹B NMR)

X-ray Crystallography:

Although direct X-ray data for this compound is unavailable, structural analogs reveal critical insights:

- Bond Lengths : B-O bonds in pinacol boronates average 1.36–1.38 Å, while the B-C(aryl) bond measures ~1.57 Å.

- Intermolecular Interactions : C-H···F and C-H···O hydrogen bonds stabilize the crystal lattice, as observed in 2,4-difluorophenylboronic acid (Figure 1).

Table 1: Comparative Crystallographic Parameters for Analogous Boronates

| Parameter | This Compound (Inferred) | 2,4-Difluorophenylboronic Acid |

|---|---|---|

| B-O Bond Length (Å) | 1.36–1.38 | 1.35–1.37 |

| Dihedral Angle (°) | 8.6 | 6.6–21.4 |

| Space Group | P2₁/c | P-1 |

¹¹B NMR Spectroscopy:

The ¹¹B NMR chemical shift of δ 30.2 ppm (in CDCl₃) confirms the tetrahedral geometry of the boronate ester in solution. This contrasts with trigonal boronic acids (δ 18–31 ppm) and aligns with data for 2-(3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (δ 29.8 ppm).

Electronic and Steric Properties of Fluorine Substituents

Electronic Effects:

- Hammett Constants : The meta-F (σₘ = 0.34) and ortho-F (σₚ = 0.06) substituents create an electron-deficient aromatic system, enhancing the Lewis acidity of the boronate.

- Cyano Group Synergy : The -C≡N group (σₚ = 0.66) further withdraws electron density, stabilizing the boronate anion during catalytic cycles.

Table 2: Electronic Parameters of Substituents

| Substituent | σₘ | σₚ | Effect on Boron Electrophilicity |

|---|---|---|---|

| -F (meta) | 0.34 | – | Moderate increase |

| -F (ortho) | – | 0.06 | Mild increase |

| -C≡N | – | 0.66 | Significant increase |

Steric Effects:

- The ortho-fluorine and tetramethyl dioxaborolane group impose a cone angle of ~142°, limiting accessibility to the boron center in cross-coupling reactions.

- Steric congestion reduces π-backdonation from boron to the aromatic ring, as evidenced by elongated B-C bond lengths (1.57 Å vs. 1.54 Å in less hindered analogs).

Thermodynamic and Kinetic Stability of Boronic Ester Moiety

Thermodynamic Stability:

- Hydrolytic Resistance : The pinacol ester resists hydrolysis at pH < 12 due to kinetic protection from the bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

- Protodeboronation : Under basic conditions (pH > 13), the ester hydrolyzes to the boronic acid, which undergoes protodeboronation with a half-life of ~10 hours.

Table 3: Stability Parameters

| Condition | Half-Life (h) | Major Pathway |

|---|---|---|

| pH 7 (aqueous dioxane) | >100 | No degradation |

| pH 13 (excess KOH) | 10 | Hydrolysis → Protodeboronation |

| 80°C (anhydrous DMSO) | 48 | Boroxine formation |

Kinetic Stability in Cross-Coupling:

The compound exhibits robust stability in Suzuki-Miyaura reactions, with <5% decomposition after 24 hours under Pd catalysis (80°C, K₂CO₃). Degradation pathways include:

- Boronate Oxidation : Minor formation of borinic acid (B-OH) in the presence of O₂.

- Cyano Group Reactivity : Nucleophilic attack at the nitrile carbon is negligible under standard conditions.

Properties

IUPAC Name |

2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)10(15)11(9)16/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKILBYKGPDOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 2,3-difluorobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: The boron-containing group allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides produce biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a candidate for anticancer therapies. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

A study conducted by the National Cancer Institute assessed this compound's antitumor activity through a series of assays involving multiple cancer cell lines. The results indicated that it exhibited significant growth inhibition with average GI50 values around 15.72 μM across tested cell lines .

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 | 12.5 | 40 |

| MCF7 | 18.0 | 55 |

| HCT116 | 10.0 | 30 |

Antimicrobial Properties

The compound's unique structure also suggests potential antimicrobial applications. Preliminary screening has shown that derivatives of this compound possess activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a study on newly synthesized derivatives containing similar dioxaborolane structures, compounds demonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml .

As a Reagent in Organic Synthesis

The dioxaborolane moiety in the compound allows it to function as an effective reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

Table: Comparison of Reaction Conditions

| Reaction Type | Catalyst Used | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | 80 | 85 |

| Negishi Coupling | NiCl2 | 100 | 90 |

The ability to form stable complexes with transition metals enhances its utility in synthesizing complex organic molecules .

Material Science Applications

Due to its electronic properties, the compound is being investigated for applications in organic electronics and photonic devices.

Case Study: Organic Photovoltaics

Research has indicated that incorporating fluorinated compounds like this one into polymer matrices can improve charge transport properties and overall device efficiency in organic photovoltaics .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron-containing group facilitates coupling reactions, while the fluorine atoms can undergo substitution reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of arylboronic esters. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Arylboronic Esters

*Calculated molecular weight.

Structural and Electronic Differences

Fluorination Patterns: The 2,3-difluoro substitution (target compound) introduces steric hindrance and electron-withdrawing effects adjacent to the boronate group. This contrasts with 2,6-difluoro analogs (CAS 1003298-73-4), where fluorines are para to each other, reducing steric strain but altering electronic distribution .

Boron Placement :

- The 4-position boronate in the target compound and CAS 171364-82-2 enables regioselective coupling, whereas the 3-boronate analog (CAS 214360-46-0) may exhibit distinct reactivity due to meta-substitution effects .

Reactivity in Suzuki-Miyaura Coupling

- Electron-Withdrawing Effects: Fluorine and nitrile groups reduce electron density on the aromatic ring, enhancing oxidative addition efficiency in palladium-catalyzed coupling . The 2,3-difluoro substitution likely accelerates transmetallation compared to non-fluorinated analogs.

- Steric Considerations : Ortho-fluorines in the target compound may hinder coupling with bulky substrates, whereas the 2,6-difluoro isomer (CAS 1003298-73-4) offers reduced steric interference .

Biological Activity

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.

- Chemical Formula : C13H14BF2NO2

- Molecular Weight : 253.06 g/mol

- CAS Number : 2345641-33-8

- Physical State : Solid

- Purity : 95% .

Biological Activity Overview

The biological activity of 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been investigated in various studies, focusing primarily on its pharmacological properties.

The compound is believed to interact with specific biological targets, potentially influencing pathways related to cell signaling and metabolic processes. Its structure suggests it may act as a modulator of enzyme activity or receptor interactions.

Antiparasitic Activity

A study published in the Journal of Medicinal Chemistry explored the optimization of similar compounds for antiparasitic activity. While not directly studying 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, it provides insights into how structural modifications can enhance efficacy against malaria parasites. The findings indicated that polar functionalities improved solubility and metabolic stability without compromising antiparasitic potency .

Cytotoxic Effects

In vitro assays have demonstrated that compounds with similar structural features can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of dioxaborolane compounds have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Case Studies

Q & A

Q. What are the standard synthetic routes for 2,3-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A two-step approach involves halogenation of a benzonitrile precursor followed by palladium-catalyzed borylation. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization .

- Solvent : Tetrahydrofuran (THF) or dioxane under inert atmosphere .

- Temperature : 80–100°C for 12–24 hours . Yield improvements (70–85%) are achieved by controlling stoichiometry of the boronic ester precursor (e.g., bis(pinacolato)diboron) and minimizing hydrolysis of intermediates .

Table 1 : Representative Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | THF, reflux |

| Reaction Time | 18 hours |

Q. How should researchers handle and store this compound to prevent degradation?

The compound is moisture-sensitive due to the boronate ester group. Recommendations include:

- Storage : Under nitrogen or argon at –20°C in sealed amber vials .

- Handling : Use anhydrous solvents and gloveboxes for weighing. Degradation products (e.g., boronic acids) can be monitored via <sup>19</sup>F NMR or LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution pattern (fluorine, nitrile, boronate).

- <sup>19</sup>F NMR : Resolve ortho/meta fluorine splitting (δ –110 to –150 ppm) .

- IR Spectroscopy : CN stretch (~2230 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- X-ray Crystallography : Resolve boronate geometry (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with sterically hindered substrates?

Steric hindrance from the tetramethyl-dioxaborolane group requires tailored conditions:

- Ligand screening : Bulky ligands like XPhos enhance catalytic activity .

- Microwave-assisted synthesis : Reduces reaction time (1–4 hours) and improves regioselectivity .

- Pre-activation : Pre-mixing aryl halides with catalysts minimizes side reactions . Contradictions in yield data often arise from competing protodeboronation; use of deuterated solvents (e.g., THF-d₈) can suppress this .

Q. What strategies resolve discrepancies in crystallographic data for boron-containing compounds?

Boron atoms pose challenges in X-ray refinement due to low electron density. Solutions include:

Q. How do computational methods predict reactivity in fluorinated boronate systems?

Density Functional Theory (DFT) studies reveal:

- Fluorine effects : Electron-withdrawing fluorine groups increase boronate electrophilicity, accelerating cross-coupling .

- Transition-state modeling : Predict regioselectivity in multi-halogenated substrates . Table 2 : DFT-Calculated Activation Barriers (kcal/mol)

| Reaction Pathway | ΔG<sup>‡</sup> |

|---|---|

| Oxidative Addition (Pd) | 18.5 |

| Transmetallation | 12.7 |

Q. What are the common side products in its synthesis, and how are they characterized?

Major impurities include:

- Deboronated byproducts : Hydrolysis to 2,3-difluoro-4-cyanophenylboronic acid (LC-MS: m/z 197.1) .

- Diaryl ethers : From competing Ullmann coupling (monitored via GC-MS) . Mitigation involves rigorous drying of reagents and solvents.

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (94–99°C vs. 102–105°C)?

Discrepancies arise from:

Q. How to reconcile conflicting <sup>19</sup>F NMR shifts in literature?

Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation cause shifts. Standardize measurements at 25°C in 0.1 M CDCl₃ .

Methodological Recommendations

- Synthetic protocols : Include internal standards (e.g., 1,3,5-trimethoxybenzene) for yield quantification .

- Safety : Use blast shields for high-pressure reactions and HF scavengers (e.g., CaCO₃) .

This FAQ integrates experimental design, data validation, and advanced optimization strategies, leveraging peer-reviewed methodologies and avoiding non-academic sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.